molecular formula C12H12O3 B13387110 3-(2-Hydroxybutylidene)-2-benzofuran-1-one

3-(2-Hydroxybutylidene)-2-benzofuran-1-one

Cat. No.: B13387110
M. Wt: 204.22 g/mol
InChI Key: RAGLCXMIVOLFJJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxybutylidene)-2-benzofuran-1-one typically involves the condensation of phthalic anhydride with butanone. The key step in the synthesis is the formation of the kinetic lithium enolate of butanone, which then reacts with phthalic anhydride to form the desired product . The reaction conditions often include the use of a strong base, such as lithium diisopropylamide (LDA), and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxybutylidene)-2-benzofuran-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutylidene side chain can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of benzofuran derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxybutylidene)-2-benzofuran-1-one is unique due to its specific benzofuran ring system and hydroxybutylidene side chain, which confer distinct chemical reactivity and biological activity. Its ability to inhibit pancreatic lipase and potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

3-(2-hydroxybutylidene)-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-8(13)7-11-9-5-3-4-6-10(9)12(14)15-11/h3-8,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGLCXMIVOLFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=C1C2=CC=CC=C2C(=O)O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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